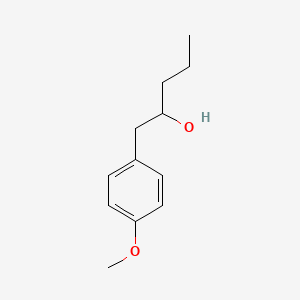

1-(4-Methoxyphenyl)pentan-2-ol

Description

1-(4-Methoxyphenyl)pentan-2-ol is a secondary alcohol characterized by a pentan-2-ol backbone substituted with a 4-methoxyphenyl group at the first carbon. For instance, fluorinated analogs like 5-Amino-1,1,1-trifluoro-2-(4-methoxyphenyl)pentan-2-ol () highlight the impact of electronegative substituents on molecular polarity and stability.

Properties

IUPAC Name |

1-(4-methoxyphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-3-4-11(13)9-10-5-7-12(14-2)8-6-10/h5-8,11,13H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUXAZRVDHRZSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)pentan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 4-methoxyphenylmagnesium bromide reacts with pentan-2-one under anhydrous conditions to yield the desired alcohol. The reaction typically requires a dry ether solvent and is conducted under an inert atmosphere to prevent moisture interference.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Grignard reactions or alternative methods such as catalytic hydrogenation of corresponding ketones. The choice of method depends on factors like cost, yield, and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)pentan-2-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products:

Oxidation: 1-(4-Methoxyphenyl)pentan-2-one.

Reduction: 1-(4-Methoxyphenyl)pentane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

1-(4-Methoxyphenyl)pentan-2-ol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, such as:

- Oxidation : The alcohol group can be oxidized to form 1-(4-Methoxyphenyl)pentan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.

- Reduction : It can be reduced to produce 1-(4-Methoxyphenyl)pentane using lithium aluminum hydride.

- Substitution Reactions : The methoxy group can undergo nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

Biology

In biological research, this compound has been investigated for its potential biological activity . Studies suggest that it may interact with specific enzymes, possibly influencing metabolic pathways. Its lipophilicity, enhanced by the methoxy group, facilitates interactions with lipid membranes and cellular targets.

Medicine

The compound has been explored for its potential therapeutic properties , particularly in:

- Anti-inflammatory Applications : Preliminary studies indicate that it may inhibit cyclooxygenase enzymes, thereby reducing pro-inflammatory mediators. This suggests its potential as a candidate for treating inflammatory diseases.

- Analgesic Effects : Its efficacy in pain management is under investigation, with some studies indicating promising results.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationships of compounds similar to this compound:

- Phosphodiesterase Inhibitors : Research has highlighted the role of phenolic compounds in inhibiting phosphodiesterase (PDE) enzymes, which are crucial targets in developing anti-inflammatory drugs. Compounds with similar structures have shown significant potency as PDE4 inhibitors, suggesting that this compound may exhibit similar properties .

- Synthesis of Selective PDE Inhibitors : A study designed and synthesized a series of phenolic compounds that demonstrated submicromolar IC50 values against PDE4, indicating that modifications around the methoxy group could enhance activity .

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)pentan-2-ol exerts its effects involves interactions with specific molecular targets. For instance, its potential anti-inflammatory action may be mediated through inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The methoxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and cellular targets.

Comparison with Similar Compounds

4-Methyl-1-phenylpentan-2-ol (CAS 7779-78-4)

- Structure: Features a phenyl group instead of 4-methoxyphenyl and a methyl branch at the fourth carbon of the pentanol chain.

- Properties : The absence of the methoxy group reduces electron-donating effects, likely increasing hydrophobicity. The methyl branch may lower solubility in polar solvents compared to linear analogs.

- Applications : Used in fragrance and pharmaceutical intermediates due to its aromatic and branched structure .

1-(4-Methoxyphenyl)hepta-1,2-dien-3-yl acetate

- Structure : Contains a conjugated diene and acetate ester group, with a 4-methoxyphenyl substituent.

- Properties : The ester group enhances electrophilicity, making it reactive in acyl transfer reactions. The diene system allows participation in Diels-Alder reactions, a feature absent in the target alcohol.

- Synthesis : Prepared via Au(I)-catalyzed [3,3]-rearrangement, yielding 78% under mild conditions (pentane/Et₂O solvent system) .

Amino-Substituted Analogs

4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol (CAS 1247914-82-4)

- Structure: Incorporates an amino group at the second carbon and a methyl-substituted pentan-2-yl chain.

- Properties: The amino group introduces basicity, enabling salt formation and altering solubility in acidic environments. The branched alkyl chain may sterically hinder nucleophilic reactions.

- Applications: Potential use in chiral ligand synthesis or as a building block for bioactive molecules .

4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol (CAS 1155073-68-9)

- Structure: Similar to the above but with a 4-methylpentan-2-yl amino group.

- Properties : Increased steric bulk compared to the target compound, likely reducing reaction rates in SN2 mechanisms.

- Thermal Stability : Branched alcohols generally exhibit higher thermal stability than linear analogs, as seen in studies on pentan-2-ol decomposition pathways .

Fluorinated Derivatives

5-Amino-1,1,1-trifluoro-2-(4-methoxyphenyl)pentan-2-ol

- Structure: Contains a trifluoromethyl group and an amino substituent on the pentanol chain.

- Properties: Fluorination increases molecular weight (263.26 g/mol) and polarity, enhancing resistance to oxidative degradation.

- Applications : Fluorinated alcohols are valued in medicinal chemistry for metabolic stability and bioavailability .

Pharmacologically Active Analogs

4-Methoxybutyrylfentanyl

- Structure : Shares the 4-methoxyphenyl group but is part of a fentanyl analog with a piperidinyl butanamide backbone.

- Properties : Demonstrates how the 4-methoxyphenyl moiety contributes to opioid receptor binding affinity. Unlike the target alcohol, this compound’s amide and piperidine groups are critical for its potent μ-opioid activity.

- Synthesis: Requires specialized protocols for handling controlled substances, contrasting with the simpler synthesis of non-opioid alcohols .

Comparative Data Table

Key Research Findings

- Electron-Donating Effects : The 4-methoxyphenyl group enhances resonance stabilization in electrophilic substitution reactions compared to phenyl or alkyl-substituted analogs .

- Steric and Electronic Modulation: Amino and fluorinated substituents significantly alter reactivity and solubility, enabling tailored applications in drug design .

- Thermal Behavior : Branched alcohols like pentan-2-ol derivatives decompose via isomerization and radical pathways, with stability influenced by substituent bulk .

Biological Activity

1-(4-Methoxyphenyl)pentan-2-ol, a compound with potential therapeutic applications, has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its methoxy-substituted phenyl group and a pentanol backbone. Its molecular formula is , with a molecular weight of approximately 198.28 g/mol. The presence of the methoxy group significantly influences its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may exhibit estrogenic activity, which is crucial for its potential use in treating estrogen-dependent conditions such as certain cancers and endometrial disorders.

Estrogenic Activity

In a study examining compounds for their estrogenic effects, this compound demonstrated significant binding affinity to estrogen receptors. This suggests its potential role as a selective estrogen receptor modulator (SERM), which could be beneficial in the treatment of hormone-sensitive tumors .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have investigated the therapeutic applications of this compound:

- Breast Cancer Treatment : In a controlled laboratory setting, the compound was tested on MCF-7 cells, a breast cancer cell line known to express estrogen receptors. Results indicated that it effectively inhibited cell proliferation at certain concentrations, supporting its potential as an anticancer agent .

- Hormone Replacement Therapy : The compound's estrogenic properties were explored in animal models to assess its efficacy in hormone replacement therapy. Preliminary results suggested that it could alleviate symptoms associated with hormonal imbalances without the adverse effects commonly seen with traditional therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.